molecular formula C15H22N2O3 B2952248 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea CAS No. 1396632-32-8

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2952248
CAS No.: 1396632-32-8
M. Wt: 278.352
InChI Key: PJWREWPSFSVUDU-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a cyclopropyl group, a hydroxypropyl group, and a phenoxyethyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea typically involves the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Hydroxypropyl Group Introduction: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with an appropriate nucleophile.

    Phenoxyethyl Group Attachment: The phenoxyethyl group can be attached through an etherification reaction, where a phenol derivative reacts with an ethyl halide under basic conditions.

    Urea Formation: The final step involves the formation of the urea moiety by reacting an amine derivative with an isocyanate or carbamoyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The urea moiety can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium hydroxide, potassium carbonate, and other bases.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxyethyl derivatives.

Scientific Research Applications

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)carbamate: Similar structure but with a carbamate moiety instead of a urea moiety.

    1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.

    1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)guanidine: Similar structure but with a guanidine moiety instead of a urea moiety.

Uniqueness

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(19,12-7-8-12)11-17-14(18)16-9-10-20-13-5-3-2-4-6-13/h2-6,12,19H,7-11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWREWPSFSVUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCCOC1=CC=CC=C1)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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